2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are key components in many pharmaceuticals and agrochemicals. This compound features a benzimidazole core with methoxy and methyl substituents, which can influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol typically involves the cyclization of o-phenylenediamine derivatives with suitable carbonyl compounds. One common method is the reaction of 2-methoxy-5-methylbenzene-1,2-diamine with formic acid or formamide under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time. The choice of solvents and purification methods is also crucial to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methyl-1H-benzo[d]imidazol-1-ol.
Reduction: Formation of 2-methoxy-5-methyl-1,2-dihydro-1H-benzo[d]imidazol-1-ol.
Substitution: Formation of halogenated derivatives such as 2-methoxy-5-methyl-4-bromo-1H-benzo[d]imidazol-1-ol.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and dyes due to its stable chemical structure.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The methoxy and methyl groups can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-1H-benzo[d]imidazol-1-ol: Lacks the methyl group, which can affect its reactivity and biological activity.
5-Methyl-1H-benzo[d]imidazol-1-ol: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
2-Hydroxy-5-methyl-1H-benzo[d]imidazol-1-ol: The hydroxyl group can significantly alter its chemical properties compared to the methoxy derivative.
Uniqueness
2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol is unique due to the presence of both methoxy and methyl groups, which can synergistically enhance its chemical stability, reactivity, and biological activity. These substituents can also influence its pharmacokinetic properties, making it a valuable compound in drug development and other applications.
Eigenschaften
Molekularformel |
C9H10N2O2 |
---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
1-hydroxy-2-methoxy-5-methylbenzimidazole |
InChI |
InChI=1S/C9H10N2O2/c1-6-3-4-8-7(5-6)10-9(13-2)11(8)12/h3-5,12H,1-2H3 |
InChI-Schlüssel |
ZMPJWELKNGCYPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C(=N2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.